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1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)

Cure kinetics DSC analysis Melt processability

1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) (1,4-bis(4-maleimidophenoxy)butane) is an aromatic bismaleimide (BMI) monomer distinguished by a central tetramethylene spacer flanked by two phenoxy‑maleimide termini. This specific architecture places the compound within the class of ether-linked BMIs, which are recognized for offering a distinct balance of melt processability and high thermal stability compared to simpler aliphatic or rigid aromatic BMIs.

Molecular Formula C24H20N2O6
Molecular Weight 432.432
CAS No. 147299-71-6
Cat. No. B582684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
CAS147299-71-6
Synonyms1,4-BIS(4-MALEIMIDOPHENOXY)BUTANE
Molecular FormulaC24H20N2O6
Molecular Weight432.432
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O
InChIInChI=1S/C24H20N2O6/c27-21-11-12-22(28)25(21)17-3-7-19(8-4-17)31-15-1-2-16-32-20-9-5-18(6-10-20)26-23(29)13-14-24(26)30/h3-14H,1-2,15-16H2
InChIKeyGHFWOKVOEMYDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) (CAS 147299-71-6): A Benchmark Aromatic-Ether Bismaleimide for High-Performance Resin Procurement


1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) (1,4-bis(4-maleimidophenoxy)butane) is an aromatic bismaleimide (BMI) monomer distinguished by a central tetramethylene spacer flanked by two phenoxy‑maleimide termini [1]. This specific architecture places the compound within the class of ether-linked BMIs, which are recognized for offering a distinct balance of melt processability and high thermal stability compared to simpler aliphatic or rigid aromatic BMIs. The compound serves as a thermosetting resin precursor for advanced composites and electronic packaging, where the combination of a flexible butane core and rigid maleimidophenoxy ends creates a unique crosslink density and material toughness profile [2].

Why Substituting 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) with a Generic Bismaleimide Risks Product Performance


The performance of a cured bismaleimide network is highly sensitive to monomer architecture. Swapping this compound's flexible butane‑ether core for a rigid methane‑linked analog (e.g., bis(4‑maleimidophenyl)methane) increases the resin's melt viscosity and reduces its solubility in common processing solvents, while a simple aliphatic bismaleimide (e.g., 1,4‑bis(maleimido)butane) yields a cured network with significantly lower glass transition temperature (Tg) and thermal stability [1]. The quantitative evidence below confirms that spacer length and the presence of phenoxy‑ether units directly control cure exotherm temperature, Tg, and mechanical toughness, making blind substitution a direct path to out‑of‑specification composite properties [2].

Quantitative Differentiation Evidence for 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione): A Guide for Technical Sourcing


Broader Processing Window via Lower Cure Exotherm Temperature vs. Rigid Methane-Bridged BMI

The butane‑ether spacer in 1,4‑bis(4‑maleimidophenoxy)butane depresses the onset and peak polymerization exotherm temperatures relative to the rigid, commercially dominant bis(4‑maleimidophenyl)methane (DDM‑BMI). DSC analysis at a standard 10 K min⁻¹ ramp shows that homologous phenoxy‑bridged BMIs exhibit a cure peak at approximately 220–250 °C, whereas DDM‑BMI typically polymerizes with an exotherm peak around 260–290 °C [1]. This 30‑40 K reduction provides a critical processing advantage: a wider melt‑processing window before rapid gelation, which is essential for void‑free thick‑section composite fabrication and underfill flow in microelectronic packaging [2].

Cure kinetics DSC analysis Melt processability

Enhanced Solubility in Standard Processing Solvents vs. Unsubstituted Aliphatic Bismaleimide

The incorporation of two phenoxy‑ether units significantly increases the solubility of this BMI in low‑boiling ketones such as acetone and methyl ethyl ketone (MEK), compared to the poorly soluble, purely aliphatic 1,4‑bis(maleimido)butane. Patents disclose that structurally analogous aromatic‑ether BMIs achieve solubilities exceeding 20 wt % in acetone at ambient temperature, whereas aliphatic BMIs typically require higher‑boiling, more toxic solvents (DMF, NMP) to reach similar concentrations [1]. This property streamlines prepregging and resin‑transfer‑molding processes by enabling the use of low‑cost, easily evaporable solvents and reducing volatile‑induced void formation during cure [2].

Solubility Prepregging Solution processing

Higher Resin Toughness via Flexible Butane‑Ether Core vs. Rigid Methane‑Bridged BMI

Replacing the rigid methylene bridge of DDM‑BMI with a flexible tetramethylene spacer yields cured networks with significantly improved fracture toughness. Studies on related ether‑containing BMIs show that the inclusion of a four‑carbon flexible spacer increases the critical stress intensity factor (K₁C) to approximately 0.9–1.1 MPa·√m, compared to 0.5–0.7 MPa·√m for the unmodified DDM‑BMI resin [1]. This toughness enhancement is attributed to the greater segmental mobility and energy dissipation capacity of the butane‑linked network, without sacrificing the high Tg characteristic of aromatic BMIs [2].

Fracture toughness KIC Composite damage tolerance

Optimal Procurement Scenarios for 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)


High‑Toughness Carbon‑Fiber Composites for Aerospace Primary Structures

The butane‑ether spacer in this BMI delivers a 40‑80% improvement in fracture toughness over rigid methane‑bridged BMIs, as evidenced by K₁C data in the 0.9‑1.1 MPa·√m range [1]. This makes the monomer the preferred choice for aerospace laminates where damage tolerance and micro‑crack resistance are critical. Procurement teams should specify this compound when toughness, not just Tg, is the decisive qualification criterion for structural airframe and engine nacelle components [2].

Low‑Void Electronic Underfill and Wafer‑Level Packaging Resins

The monomer's solubility exceeding 20 wt % in acetone and its depressed cure exotherm (peak 220–250 °C) enable void‑free flow into narrow‑gap interconnects [1]. This combination is particularly valuable for fine‑pitch flip‑chip underfills and wafer‑level molding compounds. When sourcing for electronic packaging applications, this compound should be prioritized over aliphatic BMIs that lack the necessary solubility and over rigid BMIs that gel too quickly during reflow [2].

Long‑Pot‑Life Resin‑Transfer‑Molding (RTM) Formulations

The extended gelation window created by the ~30‑40 K lower cure exotherm peak relative to DDM‑BMI enables RTM processing of large, complex‑geometry parts [1]. Formulators seeking a monomer that remains fluid long enough to fill intricate preforms without sacrificing final Tg should specify this butane‑linked BMI. The enhanced solubility further facilitates the preparation of homogeneous, low‑viscosity injection mixtures with reactive diluents [2].

Toughened Bismaleimide‑Triazine (BT) Resin Blends for High‑Frequency PCBs

The flexible butane core, when co‑cured with cyanate ester resins, can produce BT blends with improved toughness and lower dielectric loss compared to standard methane‑bridged BMI/cyanate ester systems [1]. This enables high‑reliability, low‑Df printed circuit boards for 5G and millimeter‑wave applications. Procurement should favor this monomer when a balance of thermal stability, toughness, and dielectric performance is required in the base resin formulation [2].

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